![molecular formula C8H10BrN B049188 3-Bromo-4-isopropylpyridine CAS No. 90731-96-7](/img/structure/B49188.png)
3-Bromo-4-isopropylpyridine
Overview
Description
3-Bromo-4-isopropylpyridine is a chemical compound with the linear formula C8H10BRN . It is used in laboratory chemicals .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-isopropylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Transformer models have been used to accurately predict a wide range of chemical reactions .Scientific Research Applications
Biomedical Research
3-Bromo-4-isopropylpyridine: is utilized in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential biomedical applications . These compounds have been studied for their biological activities and are structurally similar to purine bases like adenine and guanine, making them of interest in medicinal chemistry.
Electron Transfer Systems
In the field of photochemistry , 3-Bromo-4-isopropylpyridine derivatives are explored for their role in promoting electron transfer systems . Porphyrinoid fluorophores, which include this compound, are investigated for their kinetic mechanisms and potential applications as fluorescent chemosensors.
Material Science
The compound’s derivatives are significant in material science , particularly in the synthesis and characterization of bromopyrenes . These derivatives are crucial for various functionalization strategies, impacting the properties of materials and their applications in electronics and photonics.
Agricultural Research
While direct references to 3-Bromo-4-isopropylpyridine in agricultural research are not prevalent, related pyridine compounds are often used in the development of chemical-free farming practices and sustainable agriculture . They may serve as intermediates in the synthesis of agrochemicals or as research tools in studying plant biology.
Environmental Studies
In environmental studies, pyridine derivatives, including those related to 3-Bromo-4-isopropylpyridine , are used as tracers and monitors in isotope geochemistry . They help in understanding environmental processes and the fate of various substances in different ecosystems.
Industrial Applications
3-Bromo-4-isopropylpyridine: has potential industrial applications due to its chemical structure and properties. It is considered for use in the development of new therapeutic agents and in various chemical processes within the industry.
Safety And Hazards
Future Directions
The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . Drug combinations that exploit synthetic lethality, protein-protein interactions, functional complementarity, and blocking of resistance mechanisms could ultimately overcome the barriers inherent to the development of BRD4 inhibitors as future cancer drugs .
properties
IUPAC Name |
3-bromo-4-propan-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTVJABNWFYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523433 | |
Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropylpyridine | |
CAS RN |
90731-96-7 | |
Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(propan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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